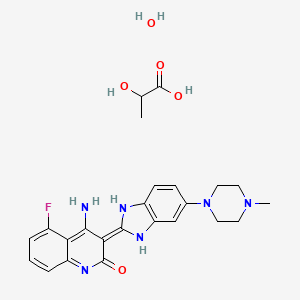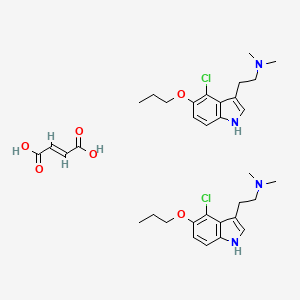
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly known as AG-1478, and it belongs to the class of tyrosine kinase inhibitors. AG-1478 has been extensively studied for its ability to inhibit the epidermal growth factor receptor (EGFR) and its downstream signaling pathways.
Aplicaciones Científicas De Investigación
1. Neuropharmacological Research The compound is notably used in neuropharmacological studies, particularly focusing on serotonin (5-HT) receptors. It acts as a 5-HT1B/D receptor agonist, with implications in understanding serotonin's role in thermoregulation. For example, Hagan et al. (1997) demonstrated its effects on body temperature regulation in guinea pigs through serotonin receptor interaction (Hagan, Slade, Gaster, Jeffrey, Hatcher, & Middlemiss, 1997).
2. Pharmacological Methodology This compound is employed to study pharmacological responses in animal models, such as common marmosets and guinea pigs. It serves as a tool to evaluate the efficacy of temperature measurement methods and the response to pharmacological interventions, as discussed by Cilia et al. (1998) in their comparison of rectal and subcutaneous body temperature measurements (Cilia, Piper, Upton, & Hagan, 1998).
3. Behavioral Neuroscience The compound is utilized to investigate the role of different serotonin receptors in behavioral responses. For example, its role in mediating 5-hydroxytryptophan induced myoclonic jerks in guinea pigs, highlighting the involvement of 5-HT1D and 5-HT1A receptors, is researched by Hagan et al. (1995) (Hagan, Hatcher, & Slade, 1995).
4. Optics and Laser Technology The compound's derivatives are explored for their nonlinear optical absorption properties, potentially useful for optical device applications such as optical limiters. Rahulan et al. (2014) investigated a derivative's behavior under different laser intensities, revealing a transition from saturable to reverse saturable absorption (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
5. Molecular Structure Studies The compound's molecular structure and properties, including crystallization and intermolecular interactions, are subjects of research, contributing to the understanding of chemical bonding and molecular interactions. Jasinski et al. (2010) provided insights into the crystal packing features of a related compound, illustrating significant structural properties (Jasinski, Butcher, Al-arique, Yathirajan, & Narayana, 2010).
Propiedades
Número CAS |
172378-03-9 |
|---|---|
Nombre del producto |
3-(2-Dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate |
Fórmula molecular |
C34H46Cl2N4O6 |
Peso molecular |
677.7 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(4-chloro-5-propoxy-1H-indol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/2C15H21ClN2O.C4H4O4/c2*1-4-9-19-13-6-5-12-14(15(13)16)11(10-17-12)7-8-18(2)3;5-3(6)1-2-4(7)8/h2*5-6,10,17H,4,7-9H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Clave InChI |
DMVXZPOKLOHYDW-WXXKFALUSA-N |
SMILES isomérico |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
SMILES canónico |
CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.CCCOC1=C(C2=C(C=C1)NC=C2CCN(C)C)Cl.C(=CC(=O)O)C(=O)O |
Sinónimos |
3-(2-dimethylaminoethyl)-4-chloro-5-propoxyindole hemifumarate SKF 99101 SKF 99101H SKF-99101H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



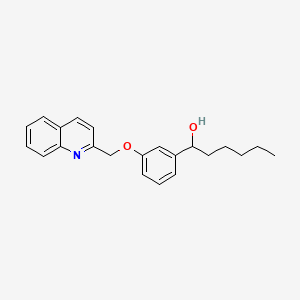
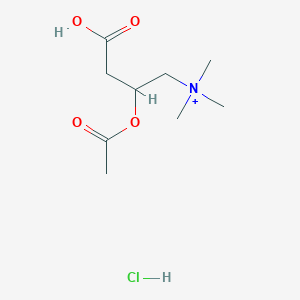
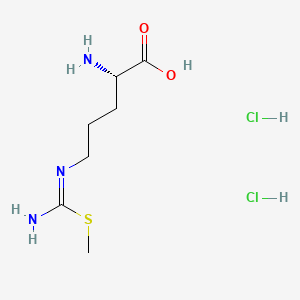
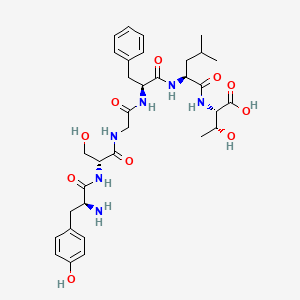
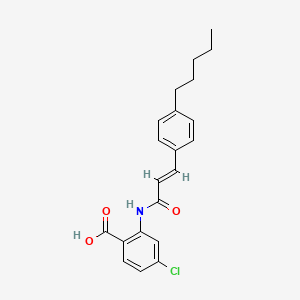
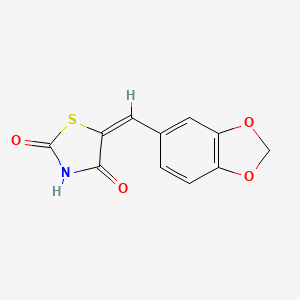
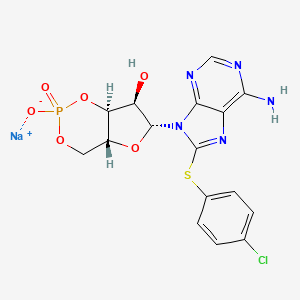
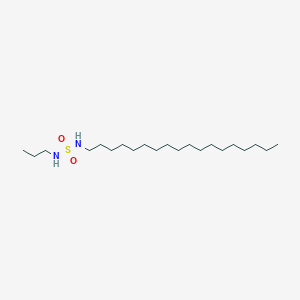
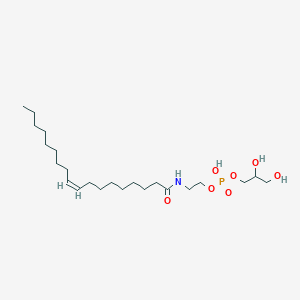
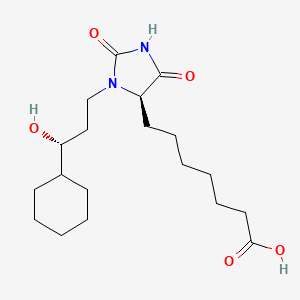
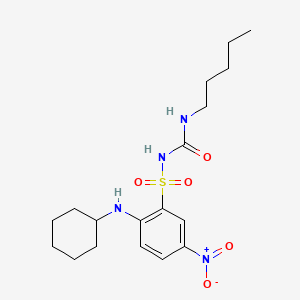
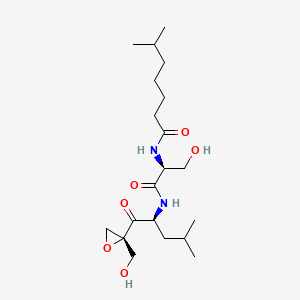
![1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide](/img/structure/B1663055.png)
